REACTION_CXSMILES
|
[F:1][C:2]([F:18])([F:17])[C:3]([C:6]1[CH:11]=[C:10]([C:12]([F:15])([F:14])[F:13])[CH:9]=[C:8]([F:16])[CH:7]=1)=[N:4]O.[H-].[Al+3].[Li+].[H-].[H-].[H-].C(O)(=O)C(C(C(O)=O)O)O>C(OC(C)C)(C)C>[F:18][C:2]([F:1])([F:17])[CH:3]([C:6]1[CH:7]=[C:8]([F:16])[CH:9]=[C:10]([C:12]([F:13])([F:14])[F:15])[CH:11]=1)[NH2:4] |f:1.2.3.4.5.6|
|
Name
|
2,2,2-trifluoro-1-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone oxime
|
Quantity
|
2.18 g
|
Type
|
reactant
|
Smiles
|
FC(C(=NO)C1=CC(=CC(=C1)C(F)(F)F)F)(F)F
|
Name
|
|
Quantity
|
35.4 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)OC(C)C
|
Name
|
|
Quantity
|
3.54 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
aryltrifluoroethylamines
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(O)C(O)C(=O)O)(=O)O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
0 °C
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Type
|
CUSTOM
|
Details
|
Thereafter, the reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for approx. 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
to destroy excess lithium aluminium hydride
|
Type
|
CUSTOM
|
Details
|
the organic phase was removed
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted twice more with isopropyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Thereafter, the combined phases were dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure at 40° C. (not less than 50 mbar)
|
Type
|
CUSTOM
|
Details
|
This gave 1.55 g (71.7% of theory) of α,3-bis(trifluoromethyl)-5-fluorobenzenemethanamine, which was used for subsequent reactions without further purification
|
Name
|
|
Type
|
|
Smiles
|
FC(C(N)C1=CC(=CC(=C1)F)C(F)(F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |